"synthesis and properties of N-tert-Butyl-2-nitroaniline"
"synthesis and properties of N-tert-Butyl-2-nitroaniline"
An In-depth Technical Guide to the Synthesis and Properties of N-tert-Butyl-2-nitroaniline
This guide provides a comprehensive technical overview of N-tert-Butyl-2-nitroaniline, a valuable intermediate in various fields of chemical synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced aspects of its synthesis, purification, properties, and reactivity, grounding theoretical knowledge in practical, field-proven insights.
Introduction and Strategic Importance
N-tert-Butyl-2-nitroaniline (C₁₀H₁₄N₂O₂) is a substituted aromatic amine whose utility is defined by the interplay of its three core functional components: an electron-withdrawing nitro group, a nucleophilic secondary amine, and a sterically demanding tert-butyl group. This unique combination makes it a strategic building block in organic synthesis. The bulky tert-butyl group provides significant steric hindrance, which can be leveraged to direct the regioselectivity of subsequent reactions and enhance the stability of the molecule in controlled reaction pathways.[1] Consequently, N-tert-Butyl-2-nitroaniline serves as a key intermediate in the synthesis of agrochemicals, specialized dyes, and nitrogen-containing heterocycles.[1] Its structural motifs are also of interest to drug development professionals exploring novel molecular scaffolds.[2][3]
Synthesis: A Controlled Approach
Direct nitration of N-tert-butylaniline presents significant challenges, including the potential for over-nitration and the formation of undesired isomers due to the strong activating nature of the amino group.[4] A more robust and controlled synthesis, which is standard practice for sterically hindered anilines, involves a three-step protection-nitration-deprotection sequence.[5] This methodology ensures higher yields and greater purity of the final product.
Rationale for the Synthetic Strategy
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Protection (Acetylation): The primary amino group is first protected as an acetamide. This is a critical step for two reasons: 1) It moderates the activating effect of the amine, preventing multiple nitrations, and 2) It protects the amine from oxidation under the harsh conditions of nitration.[4]
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Nitration: The resulting N-acetyl intermediate is then subjected to electrophilic aromatic substitution. The acetyl group directs the incoming nitro group primarily to the ortho and para positions. Given the existing substitution at the N-position, the nitration will occur on the aromatic ring. The steric bulk of the tert-butyl group will influence the final position of the nitro group.
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Deprotection (Hydrolysis): The acetyl group is removed via acid or base-catalyzed hydrolysis to regenerate the secondary amine, yielding the final N-tert-Butyl-2-nitroaniline product.[5]
Detailed Experimental Protocol: Synthesis
Step 1: Acetylation of N-tert-butylaniline
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In a 250 mL round-bottom flask, dissolve N-tert-butylaniline (1.0 eq) in dichloromethane (DCM).
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Add pyridine (1.2 eq) to the solution as a base to neutralize the acetic acid byproduct.
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Slowly add acetic anhydride (1.1 eq) to the stirred solution at room temperature.
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Stir the reaction mixture for 2-4 hours. Monitor the reaction's progress via Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
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Transfer the mixture to a separatory funnel, separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.
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Remove the solvent under reduced pressure to yield crude N-(tert-butyl)acetanilide.
Step 2: Nitration of N-(tert-butyl)acetanilide
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In a 250 mL round-bottom flask, dissolve the crude N-(tert-butyl)acetanilide (1.0 eq) from the previous step in concentrated sulfuric acid at 0 °C (ice bath).
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In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.
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Add the nitrating mixture dropwise to the stirred acetanilide solution, ensuring the temperature is maintained below 10 °C. This is a highly exothermic step requiring careful temperature control to prevent side reactions.
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After the addition is complete, continue stirring at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.
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Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
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Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.
Step 3: Hydrolysis of N-tert-Butyl-2-nitroacetanilide
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Suspend the crude nitrated product (1.0 eq) in a mixture of ethanol and water in a round-bottom flask.
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Add concentrated hydrochloric acid or sulfuric acid (e.g., 3-5 eq).
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Heat the mixture to reflux and stir for 4-8 hours, monitoring the disappearance of the starting material by TLC.
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After completion, cool the reaction mixture to room temperature and neutralize by the slow addition of a concentrated sodium hydroxide solution until the pH is basic.
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The product may precipitate or can be extracted with a suitable organic solvent (e.g., ethyl acetate).
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Dry the organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude N-tert-Butyl-2-nitroaniline.
Caption: Controlled synthesis of N-tert-Butyl-2-nitroaniline.
Purification Methodologies
Purification of the crude product is essential to remove unreacted starting materials, isomeric impurities, and other byproducts. The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities.[6]
Protocol 1: Recrystallization
This method is effective for removing small amounts of impurities that have different solubilities from the desired product.
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Solvent Selection: Dissolve the crude N-tert-Butyl-2-nitroaniline in a minimum amount of a hot solvent, such as ethanol or isopropanol.[6]
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Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes, then hot filter to remove the charcoal.
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Crystallization: Allow the filtrate to cool slowly to room temperature. If necessary, induce crystallization by scratching the inside of the flask or adding a seed crystal. Further cooling in an ice bath will maximize crystal formation.[7]
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Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent to remove residual impurities.[7]
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Drying: Dry the crystals under vacuum to remove any remaining solvent.
Protocol 2: Flash Column Chromatography
This technique is superior for separating mixtures with closely related components, such as positional isomers.[2]
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Stationary Phase: Use silica gel (60 Å, 230-400 mesh) as the stationary phase.[7]
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Eluent Selection: A solvent system of hexanes and ethyl acetate is typically effective. The optimal ratio should be determined by TLC, aiming for an Rf value of ~0.3 for the product.[7]
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Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
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Elution: Elute the column with the solvent system, collecting fractions.
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Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified N-tert-Butyl-2-nitroaniline.
Caption: Decision workflow for product purification.
Physicochemical and Spectroscopic Properties
The physical and spectroscopic properties of N-tert-Butyl-2-nitroaniline are summarized below. Spectroscopic data are predicted based on characteristic values for analogous structures.[2]
| Property | Value | Source/Rationale |
| Appearance | Yellow to orange crystalline solid | Typical for nitroaniline compounds.[8] |
| Molecular Formula | C₁₀H₁₄N₂O₂ | [1] |
| Molecular Weight | 194.23 g/mol | [1] |
| Solubility | Soluble in organic solvents (DCM, EtOAc, EtOH); slightly soluble in water. | Amphiphilic nature due to hydrophobic tert-butyl and polar nitro/amino groups.[2][9] |
| ¹H NMR (Predicted) | ~1.4 ppm (s, 9H, -C(CH₃)₃); ~5.0 ppm (br s, 1H, -NH); 6.8-8.2 ppm (m, 4H, Ar-H) | Based on analogous structures.[2] |
| FTIR (Predicted) | ~3400 cm⁻¹ (N-H stretch); ~2960 cm⁻¹ (C-H stretch); ~1520 & 1350 cm⁻¹ (NO₂ asymm/symm stretch) | Characteristic functional group frequencies. |
| Mass Spec (EI) | m/z 194 (M⁺), 179 (M⁺ - CH₃) | Expected molecular ion and fragmentation pattern. |
Chemical Reactivity and Applications
The reactivity of N-tert-Butyl-2-nitroaniline is governed by the electronic and steric effects of its substituents.
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Amino Group: The nucleophilicity of the secondary amine is significantly diminished by the strong electron-withdrawing effect of the ortho-nitro group and the steric hindrance from the tert-butyl group.[9] This makes reactions like acylation or alkylation at the nitrogen more challenging, often requiring stronger reagents or harsher conditions.
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Aromatic Ring: The ring is deactivated towards further electrophilic aromatic substitution due to the potent electron-withdrawing nature of the nitro group.[9]
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Nitro Group: The most significant reaction is the reduction of the nitro group to an amine, typically using agents like hydrogen gas with a palladium catalyst (H₂/Pd-C) or tin(II) chloride in hydrochloric acid (SnCl₂/HCl).[2][10] This transformation yields N¹-tert-butylbenzene-1,2-diamine , a valuable precursor for synthesizing benzimidazoles and other heterocyclic systems of interest in pharmaceutical research.[10]
Safety and Handling
N-tert-Butyl-2-nitroaniline should be handled with care, following safety protocols for toxic aromatic nitro compounds. The safety data for 2-nitroaniline serves as a close proxy.
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Hazards: Toxic if swallowed, inhaled, or in contact with skin.[11][12] May cause damage to organs, particularly the blood, through prolonged or repeated exposure.[12] There is a risk of methemoglobinemia, which impairs oxygen transport in the blood, leading to cyanosis (bluish skin).[8]
-
Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear appropriate PPE, including nitrile gloves, a lab coat, and chemical safety goggles.[11][13]
-
Handling: Avoid creating dust. Ensure adequate ventilation. Eyewash stations and safety showers should be readily accessible.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[11][14]
References
- Fisher Scientific. (2024). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- MySkinRecipes. (n.d.). N-(tert-Butyl)-2-nitroaniline.
- BenchChem. (2023). Buy 2-Tert-butyl-3-nitroaniline.
- Acros Organics. (n.d.). Material Safety Data Sheet: 2-Nitroaniline, 98%.
- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Biosynth. (2022). Safety data sheet: 2-Nitroaniline.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 2,4,6-Tritert-butyl-3-nitroaniline.
- BenchChem. (n.d.). Technical Support Center: Purification of 2,4,6-Tritert-butyl-3-nitroaniline.
- BenchChem. (n.d.). An In-depth Technical Guide to the Predicted Chemical Properties of 2,4,6-Tritert-butyl-3-nitroaniline.
- HOPEMAX. (n.d.). What are the precursors for the synthesis of 2-Nitroaniline?.
- BenchChem. (n.d.). A Comparative Guide to Nitroaniline Derivatives in Research and Development.
- BenchChem. (n.d.). Technical Support Center: Synthesis and Purification of N-(2-Ethoxyethyl)-2-nitroaniline.
- BOC Sciences. (n.d.). Applications of 2-tert-Butylaniline in Pharmaceutical Synthesis.
Sources
- 1. N-(tert-Butyl)-2-nitroaniline [myskinrecipes.com]
- 2. Buy 2-Tert-butyl-3-nitroaniline [smolecule.com]
- 3. nbinno.com [nbinno.com]
- 4. hopemaxchem.com [hopemaxchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
- 14. N-tert-butyl-2-methyl-4-nitroaniline | C11H16N2O2 | CID 3397910 - PubChem [pubchem.ncbi.nlm.nih.gov]
